Betadex Sulfobutyl Ether Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfobutylether-beta-cyclodextrin is a chemically modified derivative of beta-cyclodextrin. It is known for its ability to enhance the solubility and stability of poorly soluble drugs. This compound is widely used as an excipient or formulating agent in pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfobutylether-beta-cyclodextrin is synthesized by reacting beta-cyclodextrin with 1,4-butane sultone under basic conditions. The reaction typically involves dissolving beta-cyclodextrin in an aqueous solution of sodium hydroxide, followed by the addition of 1,4-butane sultone. The reaction mixture is then stirred at an elevated temperature until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of sulfobutylether-beta-cyclodextrin follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The final product is purified through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions
Sulfobutylether-beta-cyclodextrin primarily undergoes inclusion complexation reactions. It forms inclusion complexes with various guest molecules, enhancing their solubility and stability. This compound does not typically undergo oxidation, reduction, or substitution reactions due to its stable chemical structure .
Common Reagents and Conditions
The inclusion complexation reactions of sulfobutylether-beta-cyclodextrin are usually carried out in aqueous solutions at room temperature. Common reagents include the guest molecules that need solubilization, such as poorly soluble drugs .
Major Products Formed
The major products formed from the inclusion complexation reactions are the inclusion complexes themselves. These complexes consist of the guest molecule encapsulated within the hydrophobic cavity of sulfobutylether-beta-cyclodextrin .
Scientific Research Applications
Mechanism of Action
The primary mechanism by which sulfobutylether-beta-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, enhancing its solubility and stability. This inclusion complexation improves the bioavailability and efficacy of the guest molecule by protecting it from degradation and facilitating its delivery to the target site .
Comparison with Similar Compounds
Similar Compounds
Beta-cyclodextrin: The parent compound of sulfobutylether-beta-cyclodextrin, used for similar solubilizing purposes but with lower efficacy.
Hydroxypropyl-beta-cyclodextrin: Another derivative of beta-cyclodextrin, known for its enhanced solubility and stability properties.
Methyl-beta-cyclodextrin: A methylated derivative of beta-cyclodextrin, used for solubilizing lipophilic compounds.
Uniqueness
Sulfobutylether-beta-cyclodextrin is unique due to its superior solubilizing and stabilizing properties compared to other cyclodextrin derivatives. Its ability to form stable inclusion complexes over a wide range of concentrations makes it highly effective in various applications .
Biological Activity
Betadex sulfobutyl ether sodium (SBECD) is a derivative of β-cyclodextrin, characterized by its hydrophilic properties and ability to enhance the solubility and bioavailability of various pharmaceutical compounds. This article provides a comprehensive overview of the biological activity of SBECD, including its pharmacokinetics, mechanisms of action, and applications in drug formulation.
SBECD is synthesized through the alkylation of β-cyclodextrin using 1,4-butane sultone in a basic environment, resulting in a compound with multiple degrees of substitution (DS) that can range from 1 to 21 . The most commonly used form is hepta-substituted (SBE7-β-CD), which exhibits optimal drug carrier properties. The structure allows for the formation of non-covalent host-guest complexes with hydrophobic drugs, improving their stability and solubility in aqueous environments .
1. Bioavailability Enhancement
SBECD significantly enhances the bioavailability of poorly soluble drugs. For instance, studies have shown that SBECD can improve the solubility of ranitidine, leading to altered absorption profiles. When administered with ranitidine, lower peak concentrations were observed compared to the active pharmaceutical ingredient alone, indicating that SBECD modifies both the rate and extent of drug absorption .
2. Toxicity and Safety
Toxicity evaluations indicate that SBECD is generally biocompatible and exhibits low toxicity levels. In animal studies, doses up to 1500 mg/kg did not show significant histopathological changes in renal tissues . However, it is essential to monitor renal function as SBECD is primarily eliminated through renal excretion, with approximately 95% being excreted unchanged .
Pharmacokinetics
The pharmacokinetic profile of SBECD reveals that it has a terminal half-life of approximately 1.8 hours in humans with normal renal function. Its clearance is closely correlated with creatinine clearance, suggesting that renal impairment can lead to increased exposure levels . In patients undergoing renal replacement therapies, SBECD clearance was effectively achieved through high-flux dialysis methods, indicating its manageable elimination profile even in compromised kidney function .
SBECD's mechanism primarily revolves around its ability to form inclusion complexes with hydrophobic drugs. This interaction not only enhances solubility but also stabilizes the drug against degradation. The anionic nature of SBECD allows it to interact favorably with various drug molecules, modulating their release rates and improving therapeutic outcomes .
Applications in Drug Formulation
SBECD has been widely adopted as an excipient in pharmaceutical formulations due to its unique properties:
- Improved Solubility : Enhances the solubility of lipophilic compounds.
- Stability : Protects sensitive drugs from degradation.
- Controlled Release : Modulates the release profile for sustained therapeutic effects.
Case Studies
- Voriconazole Solubilization : SBECD has been utilized to solubilize voriconazole for intravenous administration, demonstrating effective pharmacokinetics and safety profiles during clinical trials .
- Ranitidine Absorption Study : A study examining different concentrations of SBECD showed significant alterations in ranitidine absorption, highlighting its role in modifying drug pharmacokinetics .
Tables
Parameter | Value |
---|---|
Molecular Weight | ~ 500 g/mol |
Terminal Half-Life | 1.8 hours |
Renal Clearance | Correlates with creatinine clearance |
Maximum Tolerated Dose | 1500 mg/kg (no toxicity observed) |
Drug | Effect of SBECD |
---|---|
Ranitidine | Lower peak concentration; modified absorption |
Voriconazole | Enhanced solubility for IV use |
Properties
Molecular Formula |
C42H70O35 |
---|---|
Molecular Weight |
1135.0 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18S,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,43R,44R,45R,46R,47R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18?,19?,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-/m1/s1 |
InChI Key |
WHGYBXFWUBPSRW-DLQLNTFASA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H](C4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H](C7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.